3-phenyloxirane-2-carboxamide
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Overview
Description
3-phenyloxirane-2-carboxamide is a chemical compound characterized by the presence of an epoxy group attached to the hydrocinnamamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyloxirane-2-carboxamide typically involves the reaction of hydrocinnamamide with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly oxidants and catalysts is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-phenyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxy group can yield alcohols or other reduced products.
Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxy group under mild conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted hydrocinnamamide derivatives.
Scientific Research Applications
3-phenyloxirane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: this compound is used in the production of polymers, coatings, and adhesives due to its reactive epoxy group.
Mechanism of Action
The mechanism by which 3-phenyloxirane-2-carboxamide exerts its effects involves the reactivity of the epoxy group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cinnamamide: Lacks the epoxy group but shares the core structure.
Epoxybutane: Contains an epoxy group but differs in the rest of the molecular structure.
Hydroxycinnamamide: Contains a hydroxyl group instead of an epoxy group.
Uniqueness
3-phenyloxirane-2-carboxamide is unique due to the presence of both the hydrocinnamamide structure and the reactive epoxy group
Properties
IUPAC Name |
3-phenyloxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCRRFNDGFWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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